7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant potential in medicinal chemistry. The structure of this compound includes a cyclopropyl group, a dimethoxyphenyl group, and a pyrazolo[1,5-a]pyrimidine core, making it a unique and versatile molecule for various applications.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been reported to have a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been reported to influence a variety of biochemical pathways, suggesting that this compound may have a broad range of effects .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been reported to have a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring. The cyclopropyl and dimethoxyphenyl groups are introduced through specific substitution reactions.
Formation of Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Formation of Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine compound to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Substituents: The cyclopropyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using cyclopropyl halides and dimethoxyphenyl boronic acids under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of robust purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as quinones, dihydro derivatives, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antitumor agent. Its ability to inhibit specific enzymes and interfere with cellular pathways makes it a candidate for drug development. Studies have demonstrated its potential in targeting cancer cells while minimizing effects on healthy cells.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and photonic devices. Its photophysical properties make it suitable for applications in optoelectronics and sensor technology.
Comparison with Similar Compounds
Similar Compounds
- 7-Cyclopropyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the dimethoxyphenyl group contributes to its biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
7-cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-12-5-11(6-13(7-12)25-2)14-9-17-19-15(18(22)23)8-16(10-3-4-10)21(17)20-14/h5-10H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQKDDCHXOCLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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